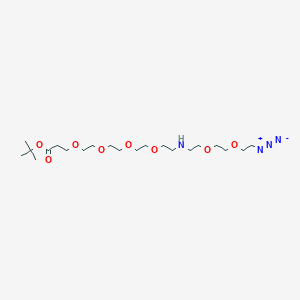

N-(Azido-PEG2)-N-PEG4-t-butyl ester

描述

Contextualization of Polyethylene (B3416737) Glycol (PEG) Architectures in Molecular Design

Polyethylene glycol (PEG) is a polymer composed of repeating ethylene (B1197577) oxide units, renowned for its biocompatibility, water solubility, and low immunogenicity. sigmaaldrich.cn These properties have made PEGylation—the process of attaching PEG chains to molecules like proteins, peptides, or small drugs—a cornerstone of pharmaceutical development. jenkemusa.com PEGylation can enhance the therapeutic efficacy of drugs by improving their solubility, extending their circulation half-life, and protecting them from enzymatic degradation. jenkemusa.com

The architectural design of PEG linkers can be broadly categorized into linear and branched structures. jenkemusa.comjenkemusa.com Linear PEGs consist of a single, unbranched chain and are commonly used to create flexible, hydrophilic spacers between two molecular entities. jenkemusa.com This simple architecture has proven effective in numerous approved therapeutic products.

Strategic Importance of Branched Linkers in Advanced Bioconjugation and Materials Science

Branched PEG linkers, such as Y-shaped or multi-arm PEGs, offer a more complex and often advantageous architecture compared to their linear counterparts. jenkemusa.comaxispharm.com These linkers feature multiple PEG arms extending from a central core, which can lead to a higher molecular weight and increased functionality. jenkemusa.com The strategic advantages of branched linkers are multifaceted:

Increased Drug-to-Antibody Ratio (DAR): In the development of antibody-drug conjugates (ADCs), branched linkers allow for the attachment of a higher number of drug molecules to a single antibody. axispharm.comjenkemusa.com This can result in a more potent therapeutic effect at the target site. axispharm.com

Improved Pharmacokinetics: The globular and sterically bulky structure of branched PEGs can enhance the pharmacokinetic profile of a conjugated molecule. jenkemusa.comnih.gov This architecture can reduce renal clearance and shield the molecule from the host's immune system, leading to a longer circulation time. jenkemusa.comjenkemusa.com

Enhanced Solubility and Stability: The branched structure can further improve the water solubility of hydrophobic drugs and reduce aggregation, ensuring the stability and effectiveness of the final conjugate. jenkemusa.com

Multifunctionality: Multi-arm heterobifunctional PEGs can be designed to connect two different molecules, such as two different drugs, to a targeting moiety, enabling synergistic therapeutic strategies. axispharm.com

The use of Y-shaped PEG derivatives, a specific type of branched linker, has been shown to improve the stability of drugs against enzymatic digestion and changes in temperature and pH. jenkemusa.com This enhanced stability and improved pharmacokinetic profile make branched linkers like N-(Azido-PEG2)-N-PEG4-t-butyl ester highly valuable in the design of sophisticated drug delivery systems and functional materials. jenkemusa.comaxispharm.com

Overview of the Chemical Structure and Functional Groups of this compound

This compound is a precisely designed branched PEG linker that incorporates three key functional elements: an azide (B81097) group, two distinct PEG chains, and a t-butyl ester protecting group. purepeg.com This specific combination of functionalities provides researchers with a versatile tool for multi-step synthesis and bioconjugation.

The core of the molecule is a branched structure with two polyethylene glycol (PEG) arms of different lengths: a PEG2 arm (two ethylene glycol units) and a PEG4 arm (four ethylene glycol units). This asymmetry can be important for optimizing the spatial arrangement of conjugated molecules.

At one terminus of the linker is an azide group (N₃) . The azide group is a key component for "click chemistry," a set of bioorthogonal reactions that are rapid, efficient, and highly specific. jenkemusa.compurepeg.com Specifically, the azide group can react with an alkyne group to form a stable triazole linkage, a reaction widely used for conjugating molecules in complex biological environments. purepeg.com

At another terminus is a t-butyl ester group . This group serves as a protecting group for a carboxylic acid. The t-butyl ester is stable under many reaction conditions but can be selectively removed (deprotected) under acidic conditions to reveal the carboxylic acid. scbt.com This latent reactivity allows for sequential conjugation steps. Once deprotected, the resulting carboxylic acid can be activated to react with amine groups on proteins or other molecules. purepeg.com

Detailed Research Findings

While specific peer-reviewed studies detailing the synthesis and application of this compound are not extensively publicized, its structural motifs are indicative of its application in cutting-edge research areas such as the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

In the context of ADCs , a linker like this would allow for the attachment of a cytotoxic drug to an antibody. The azide group could be used to "click" onto an alkyne-modified drug molecule, while the deprotected carboxylic acid could be used to form a stable amide bond with a lysine (B10760008) residue on the antibody. The branched PEG structure would serve to enhance the solubility and stability of the entire ADC construct. jenkemusa.comscbt.com

For PROTACs , which are molecules designed to induce the degradation of specific proteins, this linker could connect a protein-targeting ligand to an E3 ligase-binding ligand. The flexibility in linker length and the ability to perform sequential conjugations are critical for optimizing the efficacy of PROTACs. biochempeg.com The hydrophilic PEG spacer can also improve the solubility and cell permeability of the PROTAC molecule. biochempeg.com

The synthesis of such branched PEG linkers typically involves multi-step chemical reactions, followed by purification techniques like column chromatography to ensure high purity. Characterization is often performed using methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to confirm the structure and molecular weight.

Data Tables

Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₁H₄₂N₄O₈ | purepeg.com |

| Molecular Weight | 478.6 g/mol | purepeg.com |

| Purity | ≥98% | purepeg.com |

| Solubility | Water, DMSO, DCM, DMF | purepeg.com |

| Storage Condition | -20°C | purepeg.com |

Functional Groups and Their Reactivity

| Functional Group | Reactive Partner | Reaction Type | Resulting Linkage |

| Azide (N₃) | Alkyne, Cyclooctyne (B158145) | Click Chemistry | Triazole |

| Carboxylic Acid (after deprotection of t-butyl ester) | Amine | Amidation | Amide |

属性

分子式 |

C21H42N4O8 |

|---|---|

分子量 |

478.6 g/mol |

IUPAC 名称 |

tert-butyl 3-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C21H42N4O8/c1-21(2,3)33-20(26)4-8-27-12-16-31-18-19-32-17-15-29-10-6-23-5-9-28-13-14-30-11-7-24-25-22/h23H,4-19H2,1-3H3 |

InChI 键 |

MHESMGZGGUQFDK-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCNCCOCCOCCN=[N+]=[N-] |

产品来源 |

United States |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis for N-(Azido-PEG2)-N-PEG4-t-butyl ester

A retrosynthetic analysis of the target molecule, this compound, reveals a convergent synthetic strategy. The central secondary amine linkage is the key disconnection point. This bond can be formed through several methods, most commonly via reductive amination or nucleophilic substitution. This leads to two primary synthons: an electrophilic PEG4-t-butyl ester derivative and a nucleophilic azido-PEG2-amine. The azido-PEG2-amine can be further disconnected to its corresponding azide (B81097) and a protected amine precursor. Similarly, the PEG4-t-butyl ester can be traced back to a commercially available PEG diol and a protected carboxylic acid. This retrosynthetic approach allows for the modular synthesis of the two arms of the molecule, which are then coupled in a final step.

Multistep Synthetic Routes and Reaction Pathway Design

Synthesis of Polyethylene (B3416737) Glycol Subunits

The synthesis begins with commercially available, discrete PEG (dPEG®) diols, specifically tetraethylene glycol (for the PEG4 arm) and diethylene glycol (for the PEG2 arm). The use of discrete PEGs is crucial to ensure the final product is monodisperse, which is often a critical requirement for pharmaceutical applications.

One of the PEG subunits is functionalized with a carboxylic acid that is then protected as a t-butyl ester. For instance, tetraethylene glycol can be oxidized to the corresponding carboxylic acid, followed by esterification. Alternatively, a more common approach involves the use of a starting material that already contains the carboxylic acid functionality, such as a protected carboxy-PEG-alcohol.

Introduction of the Azide Moiety (e.g., via Nucleophilic Substitution)

The azide group is typically introduced into the other PEG subunit, the diethylene glycol derivative, through a two-step process. First, the terminal hydroxyl group of diethylene glycol is converted into a good leaving group, commonly a tosylate or mesylate, by reaction with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (B128534) (TEA) or pyridine. Subsequently, the sulfonate ester is displaced by an azide nucleophile, typically sodium azide (NaN3), in a polar aprotic solvent such as dimethylformamide (DMF). researchgate.netnih.gov This reaction generally proceeds with high efficiency. researchgate.net

| Reaction Step | Reagents and Conditions | Purpose |

| Tosylation | Diethylene glycol, p-toluenesulfonyl chloride, triethylamine, dichloromethane (B109758) | To convert the terminal hydroxyl group into a good leaving group. |

| Azidation | PEG2-OTs, Sodium azide, Dimethylformamide, heat | To introduce the azide functionality via nucleophilic substitution. |

Incorporation of the t-butyl Ester Functionality

The t-butyl ester serves as a protecting group for the carboxylic acid functionality on the PEG4 arm. This group is stable under a variety of reaction conditions but can be readily removed under acidic conditions to reveal the free carboxylic acid for further conjugation. broadpharm.com The t-butyl ester can be introduced by reacting the corresponding carboxylic acid with isobutylene (B52900) in the presence of a catalytic amount of strong acid, or by using tert-butyl 2,2,2-trichloroacetimidate. A common precursor is Hydroxy-PEG4-t-butyl ester, which is commercially available or can be synthesized. sigmaaldrich.com

| Protection Strategy | Reagents | Key Feature |

| t-butyl ester | Isobutylene, cat. H2SO4 or tert-butyl 2,2,2-trichloroacetimidate | Stable protecting group, removable under acidic conditions. |

Formation of the Central Branched Amine Linkage

The final and crucial step is the formation of the central secondary amine that links the two PEG chains. A highly effective method for this transformation is reductive amination. creativepegworks.combiochempeg.com This involves the reaction of an amine with an aldehyde or ketone in the presence of a mild reducing agent.

In this synthesis, the azido-PEG2-alcohol is first converted to an azido-PEG2-amine. This can be achieved by first converting the alcohol to a halide or sulfonate, followed by reaction with a large excess of ammonia (B1221849) or a protected amine equivalent, or more commonly, by reducing the corresponding azide. However, to form the central amine, a more direct route is to first synthesize an amino-PEG2-azide.

A more plausible convergent approach involves the synthesis of two key intermediates:

Azido-PEG2-amine: This can be prepared from a di-functionalized PEG2 derivative where one end is an azide and the other is a protected amine, which is then deprotected.

PEG4-aldehyde-t-butyl ester: The terminal hydroxyl group of Hydroxy-PEG4-t-butyl ester can be oxidized to an aldehyde using mild oxidizing agents such as Dess-Martin periodinane (DMP) or a Swern oxidation.

The Azido-PEG2-amine and the PEG4-aldehyde-t-butyl ester are then reacted together in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (STAB) to form the target secondary amine linkage. creativepegworks.com

An alternative strategy is the direct alkylation of an amine with an alkyl halide. For instance, an amino-PEG4-t-butyl ester could be reacted with an azido-PEG2-halide. However, this method can be prone to over-alkylation, leading to the formation of tertiary amines. Therefore, reductive amination is generally the preferred method for a more controlled synthesis.

| Coupling Method | Reactants | Reducing Agent/Conditions | Advantages |

| Reductive Amination | Azido-PEG2-amine, PEG4-aldehyde-t-butyl ester | Sodium cyanoborohydride or Sodium triacetoxyborohydride | High selectivity for secondary amine formation, mild reaction conditions. |

Purification and Isolation Techniques for Synthetic Intermediates and Final Compounds

The purification of this compound and its synthetic intermediates is a critical step to ensure the removal of unreacted starting materials, coupling reagents, and by-products. The unique physicochemical properties of this branched polyethylene glycol (PEG) linker, which contains both a hydrophobic t-butyl ester group and a polar azide and PEG backbone, necessitate specific purification strategies. The choice of method depends on the scale of the synthesis and the nature of the impurities.

Chromatographic Methodologies (e.g., Reverse-Phase HPLC, Flash Chromatography)

Chromatography is a primary tool for the purification of PEGylated compounds, separating molecules based on their differential partitioning between a stationary phase and a mobile phase. Both reverse-phase and normal-phase techniques are applicable to the target compound.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a powerful technique for the high-resolution purification of PEGylated molecules, including complex structures like PROTACs that often incorporate PEG linkers. nih.gov The separation mechanism is based on hydrophobic interactions between the analyte and the non-polar stationary phase. For this compound, the presence of the t-butyl ester and the PEG chain itself imparts significant hydrophobicity, leading to retention on a reverse-phase column. nih.gov Successfully conjugated PEG linkers will typically have a longer elution time than their more polar, unreacted precursors. nih.gov

Commonly, a C18-functionalized silica (B1680970) gel is used as the stationary phase, with a gradient elution system. researchgate.net This system often involves a polar mobile phase (A), such as water with a modifier like 0.1% trifluoroacetic acid (TFA), and a less polar organic mobile phase (B), such as acetonitrile (B52724) or methanol. researchgate.net The gradient starts with a high concentration of mobile phase A, and the concentration of mobile phase B is gradually increased to elute compounds of increasing hydrophobicity.

Flash Chromatography: For larger-scale purifications, flash chromatography using a silica gel stationary phase is a common and practical approach. However, the purification of PEG-containing linkers on silica can be challenging due to their high polarity, which can cause streaking and poor separation when using conventional solvent systems like ethyl acetate/hexanes. reddit.com

To achieve better separation and more compact spots on thin-layer chromatography (TLC) for method development, solvent systems such as dichloromethane (DCM)/methanol or chloroform/methanol are often employed. reddit.com For compounds with free amine or carboxylic acid groups, which may be present in intermediates, the addition of a small amount of a modifier like ammonium (B1175870) hydroxide (B78521) or formic acid to the eluent can improve the chromatographic behavior. reddit.com An alternative approach that has proven effective for some PEG-containing compounds is the use of a slow gradient of ethanol/isopropanol in chloroform. reddit.com In some cases, normal-phase silica gel purification has been successfully used for complex molecules like PROTACs incorporating PEG linkers. nih.gov For preparative scale purification of PEG derivatives, polystyrene-divinylbenzene beads with ethanol/water as eluents have also been reported as a powerful alternative to silica gel. nih.gov

Table 1: Chromatographic Purification Parameters for PEG Linkers

| Technique | Stationary Phase | Typical Mobile Phase System | Principle of Separation | Notes |

|---|

| Reverse-Phase HPLC | C18-functionalized silica | A: Water (often with 0.1% TFA) B: Acetonitrile or Methanol | Based on hydrophobicity. The t-butyl ester and PEG chain increase retention. | Provides high resolution. Gradient elution is typically required. researchgate.net | | Flash Chromatography | Silica Gel | Dichloromethane/Methanol or Chloroform/Methanol | Based on polarity. | Streaking can be an issue; solvent modifiers or alternative systems may be needed. reddit.com | | Flash Chromatography | Polystyrene-divinylbenzene | Ethanol/Water | Based on hydrophobicity. | An alternative for preparative scale; avoids using chlorinated solvents. nih.gov |

Recrystallization and Solvent-Based Purification Approaches

Non-chromatographic methods are often used for initial purification, removal of bulk impurities, or when chromatographic methods are not scalable or effective.

Recrystallization: Recrystallization purifies solid compounds based on differences in their solubility in a specific solvent or solvent mixture at different temperatures. The ideal scenario involves dissolving the impure compound in a hot solvent and allowing it to cool slowly, whereupon the desired compound forms pure crystals, leaving impurities behind in the solution.

However, the purification of PEGylated compounds like this compound by recrystallization can be challenging. The flexible and often amorphous or semi-crystalline nature of PEG chains can interfere with the formation of a well-ordered crystal lattice. Research on drug-PEG solid dispersions shows that PEG can variably delay, promote, or have no effect on the crystallization of an active pharmaceutical ingredient, indicating complex interactions. nih.gov Finding a suitable solvent system that allows for the selective crystallization of the target molecule away from structurally similar PEG-based impurities requires careful empirical screening.

Solvent-Based Purification (Liquid-Liquid Extraction): Liquid-liquid extraction is a fundamental and highly effective technique for the workup and initial purification of synthetic reaction mixtures containing PEGylated compounds. This method separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous phase and an organic solvent.

Following a synthesis, the reaction mixture is often diluted with water and extracted with a suitable water-immiscible organic solvent such as dichloromethane, chloroform, or ethyl acetate. researchgate.net The this compound, with its significant hydrophobic character, will preferentially partition into the organic phase. Meanwhile, more polar impurities, such as inorganic salts, unreacted polar starting materials, and certain water-soluble reagents, will remain in the aqueous phase. Repetitive washing of the organic layer with water or a saturated sodium chloride solution (brine) is a common practice to maximize the removal of water-soluble impurities. researchgate.net Specific procedures have been developed for the efficient extraction of PEG compounds, such as using a salt-solvent combination of ammonium sulfate (B86663) and dichloromethane to effectively pull PEG derivatives from an aqueous medium. nih.gov Furthermore, methods utilizing specific aromatic hydrocarbon or ester compound solvents have been patented for the purification of high-molecular-weight PEG compounds via liquid-liquid extraction. google.com

Table 2: Solvent-Based Purification Approaches for PEG Derivatives

| Technique | Solvent System Example | Principle | Impurities Removed |

|---|---|---|---|

| Liquid-Liquid Extraction | Dichloromethane / Water | Partitions the hydrophobic target compound into the organic phase. | Water-soluble reagents, salts, polar starting materials. researchgate.net |

| Liquid-Liquid Extraction | Ethyl Acetate / Water | Partitions the target compound into the organic phase. | Water-soluble reagents, salts, polar starting materials. researchgate.net |

| Salting-Out Extraction | Dichloromethane / Aqueous Ammonium Sulfate | Increases the partitioning of the PEG compound into the organic phase by reducing its aqueous solubility. | Highly polar impurities. nih.gov |

Reactivity and Mechanistic Studies

Azide (B81097) Group Reactivity in Bioorthogonal Ligation

The azide moiety is a cornerstone of bioorthogonal chemistry, known for its stability in biological milieu and its specific reactivity with certain partners. nih.govmdpi.com This enables the covalent labeling of biomolecules in their native environment without interfering with biological processes. nih.gov The azide group of N-(Azido-PEG2)-N-PEG4-t-butyl ester readily participates in such selective ligation reactions. broadpharm.com

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanistic Pathways

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used click chemistry reaction that forms a stable 1,2,3-triazole ring from an azide and a terminal alkyne. nih.govwikipedia.org The reaction is characterized by its high yield, stereospecificity, and mild reaction conditions, often proceeding in aqueous environments. nih.govbeilstein-journals.org

The currently accepted mechanism for CuAAC involves a dinuclear copper intermediate. The process begins with the formation of a copper(I) acetylide. nih.gov A second copper(I) atom then coordinates to this complex. nih.gov The azide subsequently coordinates to the dicopper core, leading to a stepwise formation of the triazole ring. nih.gov This process involves the formation of a six-membered metallacycle intermediate, followed by intramolecular bond formation and subsequent dissociation of one copper atom to yield the copper-triazolyl intermediate. nih.gov Protonation of this intermediate releases the final 1,4-disubstituted triazole product and regenerates the copper(I) catalyst. wikipedia.org

The use of a reducing agent, such as sodium ascorbate, is common when starting with copper(II) salts to generate the active Cu(I) species in situ. nih.govbeilstein-journals.org This method circumvents the instability of many Cu(I) salts and is tolerant of a wide range of functional groups. beilstein-journals.org

Table 1: Key Features of the CuAAC Reaction

| Feature | Description |

| Catalyst | Copper(I) |

| Reactants | Terminal Alkyne, Azide |

| Product | 1,4-disubstituted 1,2,3-triazole |

| Key Intermediates | Copper acetylide, Dinuclear copper complex, Six-membered metallacycle |

| Advantages | High yield, High regioselectivity, Mild reaction conditions, Biocompatibility |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Strained Cycloalkynes (e.g., DBCO, BCN)

To circumvent the potential cytotoxicity of copper catalysts in living systems, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. magtech.com.cn This reaction relies on the inherent ring strain of a cycloalkyne to accelerate the reaction with an azide, eliminating the need for a metal catalyst. magtech.com.cnnih.gov Commonly used strained cycloalkynes include dibenzocyclooctyne (DBCO) and bicyclononyne (BCN). researchgate.net

The driving force for SPAAC is the release of ring strain in the cycloalkyne upon forming the less-strained triazole ring. nih.gov The reaction proceeds via a concerted [3+2] cycloaddition mechanism. The rate of SPAAC is highly dependent on the structure of the cycloalkyne, with more strained systems generally exhibiting faster kinetics. magtech.com.cn For instance, cyclooctynes react significantly faster than less-strained cycloalkynes. nih.gov The electronic nature of the azide can also influence the reaction rate, though the effect is often dependent on the specific cycloalkyne used. nih.gov

Kinetic and Thermodynamic Parameters of Azide Reactions

The kinetics of both CuAAC and SPAAC are crucial for their practical application. CuAAC reactions are generally very fast, with second-order rate constants typically in the range of 10^4 to 10^5 M⁻¹s⁻¹.

In contrast, the rates of SPAAC reactions vary more widely depending on the cycloalkyne. For example, the reaction of benzyl (B1604629) azide with various cyclooctynes shows a range of second-order rate constants. researchgate.net

Table 2: Representative Second-Order Rate Constants for SPAAC Reactions with Benzyl Azide

| Cycloalkyne | Rate Constant (M⁻¹ s⁻¹) |

| DIBO | 0.033 |

| BCN | 0.06 - 0.1 |

| DBCO/DIBAC | 0.3 - 0.9 |

| BARAC | ~1.0 |

| TMDIBO | - |

| Data sourced from various studies and represents typical ranges. researchgate.net |

Thermodynamically, azide-alkyne cycloadditions are highly favorable. The formation of the stable triazole ring is an exothermic process, with reaction enthalpies typically in the range of -210 to -270 kJ/mol. nih.gov For instance, the bulk azide-alkyne cycloaddition between 1-azidodecane (B1658776) and phenyl propargyl ether has an activation energy of approximately 82 kJ/mol and a large negative entropy of activation, which is indicative of a concerted mechanism. rsc.orgresearchgate.net

t-butyl Ester Deprotection and Subsequent Carboxylic Acid Activation

The t-butyl ester group in this compound serves as a protecting group for the carboxylic acid functionality. broadpharm.com This allows for selective reactions at the azide terminus without interference from the carboxyl group.

Acid-Labile Protecting Group Chemistry

The tert-butyl (t-butyl) ester is a common protecting group for carboxylic acids due to its stability under basic and nucleophilic conditions, yet its facile removal under acidic conditions. The deprotection mechanism involves the protonation of the ester oxygen by a strong acid, such as trifluoroacetic acid (TFA). stackexchange.com This is followed by the cleavage of the carbon-oxygen bond to form a stable tertiary carbocation (the t-butyl cation) and the free carboxylic acid. stackexchange.com The t-butyl cation is then typically neutralized by forming isobutylene (B52900) gas or by reacting with a nucleophile present in the reaction mixture. stackexchange.com This acid-lability allows for selective deprotection without affecting other acid-stable protecting groups that might be present in a molecule.

Formation of Amide Bonds and Ester Linkages via Activated Carboxylic Acids

Once the t-butyl group is removed, the resulting free carboxylic acid can be activated for subsequent coupling reactions to form amide or ester bonds. broadpharm.com Direct reaction of a carboxylic acid with an amine to form an amide is generally inefficient and requires high temperatures. thieme-connect.de Therefore, activating agents are employed to convert the carboxylic acid into a more reactive electrophile.

Common methods for carboxylic acid activation include the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to form an activated ester. thieme-connect.de These activated esters readily react with primary or secondary amines to form stable amide bonds. Similarly, activated carboxylic acids can react with alcohols to form ester linkages, although this is generally less common than amide bond formation in bioconjugation. The choice of coupling reagent and reaction conditions can be tailored to the specific substrates and desired product. thieme-connect.de

Reactivity of the Central Branched Amine

The secondary amine at the core of this compound is a key reactive site, enabling conjugation to a variety of electrophilic partners. Its reactivity is influenced by the steric and electronic effects of the flanking PEG chains.

Amine Reactivity with Electrophilic Reagents (e.g., NHS Esters, Carboxylic Acids, Carbonyls)

The lone pair of electrons on the nitrogen atom of the central secondary amine makes it nucleophilic and thus reactive towards a range of electrophilic functional groups.

N-Hydroxysuccinimide (NHS) Esters: The reaction of amines with NHS esters is a widely employed strategy for forming stable amide bonds in bioconjugation. nih.govbroadpharm.com The reaction with the secondary amine of the title compound proceeds via nucleophilic acyl substitution. The reaction is typically carried out in a pH range of 7.2 to 9. nih.govthermofisher.com At lower pH, the amine is protonated, reducing its nucleophilicity, while at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction. stackexchange.comresearchgate.netinterchim.fr While primary amines are generally more reactive towards NHS esters, secondary amines also participate in this conjugation, albeit potentially at a slower rate due to increased steric hindrance. researchgate.net The reaction rate is dependent on the concentration of the reactants and the pH of the medium. thermofisher.comresearchgate.net

Carboxylic Acids: Direct reaction of the secondary amine with a carboxylic acid to form an amide bond is facilitated by the use of coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS). EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the amine. nih.govresearchgate.net The addition of NHS enhances the efficiency of the reaction by converting the O-acylisourea into a more stable NHS ester intermediate, which then reacts with the amine. nih.govresearchgate.net This two-step, one-pot reaction is a cornerstone of bioconjugation chemistry.

Carbonyls (Aldehydes and Ketones): The central amine can react with aldehydes and ketones to form an enamine. nih.govnih.govlumiprobe.com This reaction is typically acid-catalyzed and proceeds through the formation of a carbinolamine intermediate. stackexchange.comresearchgate.netnih.gov Subsequent elimination of a water molecule leads to the formation of an iminium ion, which is then deprotonated at the alpha-carbon to yield the stable enamine. nih.govlumiprobe.com The optimal pH for this reaction is generally mildly acidic, around 4.5, to facilitate both the nucleophilic attack of the amine and the dehydration step. stackexchange.com

Selective Derivatization Strategies for Multifunctional Constructs

The presence of three distinct functional moieties—the central amine, the terminal azide, and the t-butyl ester—necessitates strategic approaches for selective derivatization to construct well-defined multifunctional molecules. Orthogonal protection strategies are paramount in this context. nih.govresearchgate.net

In the case of this compound, the t-butyl ester serves as a protecting group for a carboxylic acid. This group is stable under the conditions typically used for amine and azide reactions but can be cleaved under acidic conditions to reveal the carboxylic acid for subsequent conjugation. The azide group is stable to most standard organic reactions and specifically reacts with alkynes or strained cycloalkynes via "click chemistry". nih.gov

A potential strategy for creating a multifunctional construct could involve the following steps:

Reaction of the central secondary amine with an electrophile (e.g., an NHS ester of a desired molecule).

Deprotection of the t-butyl ester using acidic conditions to unmask the carboxylic acid.

Conjugation of a second molecule to the newly formed carboxylic acid using carbodiimide (B86325) chemistry.

Finally, the azide can be reacted with an alkyne-containing molecule via a copper(I)-catalyzed or strain-promoted azide-alkyne cycloaddition reaction.

This stepwise approach, leveraging the differential reactivity of the functional groups, allows for the precise and controlled assembly of complex molecular architectures. The synthesis of asymmetrically branched PEGylating reagents has been reported, highlighting the utility of orthogonal protection schemes in creating such molecules. nih.gov

Influence of PEG Length and Branching on Reaction Efficiency and Molecular Recognition

The structural characteristics of the PEG chains—specifically their length and branched nature—exert a significant influence on the reactivity of the terminal functional groups and the molecular recognition properties of the resulting conjugates.

The length of the PEG chains can also influence the efficiency of bioconjugation reactions and the properties of the resulting conjugates. rsc.orgnih.govnih.govresearchgate.netnih.gov While longer PEG chains can enhance solubility and reduce immunogenicity, they can also decrease the binding affinity of a conjugated molecule to its target due to increased steric hindrance. researchgate.netrsc.org Conversely, shorter PEG chains, such as the PEG2 and PEG4 in the title compound, may offer a balance between providing sufficient spacing and minimizing steric interference. rsc.org Studies on PEGylated nanoparticles have shown that the length of the PEG linker can significantly impact tumor-targeting ability in vivo. digitellinc.com

The branched architecture of this compound allows for the attachment of multiple molecules in a defined spatial arrangement. nih.gov This can be advantageous in applications such as drug delivery, where a higher drug-to-antibody ratio can be achieved, or in the creation of multivalent ligands to enhance binding affinity to cellular receptors. jenkemusa.com The asymmetry of the PEG arms (PEG2 vs. PEG4) could potentially be exploited to fine-tune the spatial relationship between conjugated moieties, which may be critical for optimal molecular recognition and biological activity.

Interactive Data Table: Reactivity of the Central Amine

| Electrophilic Reagent | Reaction Type | Key Conditions | Resulting Linkage |

| NHS Ester | Nucleophilic Acyl Substitution | pH 7.2-9 | Amide |

| Carboxylic Acid | Amide Coupling | EDC/NHS | Amide |

| Aldehyde/Ketone | Reductive Amination | Mildly acidic (pH ~4.5), reducing agent | Secondary Amine |

| Aldehyde/Ketone | Enamine Formation | Mildly acidic (pH ~4.5) | Enamine |

Applications in Advanced Chemical Biology Research

Bioconjugation Strategies for Biomolecule Functionalization

Bioconjugation, the process of covalently linking molecules to biomolecules such as proteins, peptides, and nucleic acids, is a cornerstone of chemical biology. N-(Azido-PEG2)-N-PEG4-t-butyl ester serves as a valuable tool in this field, enabling the precise functionalization of biological macromolecules.

The ability to attach synthetic molecules to specific sites on a biomolecule is critical for creating well-defined and functional conjugates. The azide (B81097) group on this compound is central to achieving this specificity. The azide is relatively stable and unreactive under most biological conditions but participates in highly efficient and specific "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.combroadpharm.comwindows.net

Researchers can introduce an alkyne or a strained cyclooctyne (B158145) group into a target protein, peptide, or nucleic acid at a specific location using protein engineering techniques, such as the incorporation of unnatural amino acids (e.g., p-azidomethyl-L-phenylalanine) or enzymatic modifications. acs.orgaxispharm.com For instance, microbial transglutaminase can be used to site-specifically attach an azide-containing small molecule to a glutamine residue (Q295) on an antibody after enzymatic removal of glycans. acs.orgnih.govnih.gov Once the bioorthogonal handle (the alkyne or cyclooctyne) is in place, the azido-PEG linker can be conjugated to it with high fidelity, minimizing side reactions and resulting in a homogeneously modified biomolecule. windows.netnih.gov This strategy has been successfully employed to create antibody-drug conjugates (ADCs) with a defined drug-to-antibody ratio (DAR). nih.gov

This compound is inherently a heterobifunctional crosslinker. broadpharm.comsigmaaldrich.com After its conjugation to a primary biomolecule via the azide group, the t-butyl ester can be deprotected under acidic conditions to reveal a carboxylic acid. broadpharm.com This newly exposed functional group can then be activated (e.g., as an N-hydroxysuccinimide (NHS) ester) to react with primary amine groups, such as the side chain of lysine (B10760008) residues, on a second biomolecule. windows.netnih.gov This two-step process allows for the controlled assembly of complex molecular probes.

This strategy is valuable for creating tools to study molecular interactions, such as fluorescence resonance energy transfer (FRET) probes where a donor and acceptor fluorophore are linked to two different interacting proteins. The PEG spacer in the linker helps to ensure that the conjugated molecules are held at an appropriate distance and maintain their biological activity by providing a soluble and flexible connection. researchgate.net

| Feature | Description |

| Functional Group 1 | Azide (N3) |

| Reactivity 1 | Reacts with terminal alkynes (CuAAC) or strained cyclooctynes (SPAAC) for site-specific conjugation. medchemexpress.com |

| Functional Group 2 | t-Butyl Ester (-COOtBu) |

| Reactivity 2 | Can be deprotected with acid to yield a carboxylic acid (-COOH), which can then be activated to react with amines. broadpharm.comsigmaaldrich.com |

| Spacer | PEG (Polyethylene Glycol) |

| Function of Spacer | Increases hydrophilicity and provides a flexible linkage between conjugated molecules. broadpharm.combiochempeg.com |

Design and Synthesis of Proteolysis-Targeting Chimeras (PROTACs)

Proteolysis-targeting chimeras (PROTACs) are innovative therapeutic agents designed to hijack the cell's own protein disposal machinery—the ubiquitin-proteasome system—to selectively destroy disease-causing proteins. medchemexpress.commedchemexpress.com A PROTAC is a heterobifunctional molecule comprising a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components. nih.gov

The azide and protected carboxylate functionalities of this compound allow for a convergent synthesis strategy. The azide can be "clicked" onto an alkyne-modified POI ligand, while the deprotected carboxyl group can be coupled to an amine-functionalized E3 ligase ligand (or vice versa). nih.gov This modular approach, facilitated by click chemistry, enables the rapid generation of libraries of PROTACs with varying linker lengths, compositions, and attachment points for optimization. nih.govprecisepeg.com

The linker in a PROTAC is not merely a passive spacer; its length, composition, and flexibility are critical determinants of the PROTAC's efficacy. nih.govprotocols.io The linker must be long enough to span the distance between the POI and the E3 ligase, allowing for the formation of a stable and productive ternary complex, but not so long that the interaction becomes entropically unfavorable. nih.gov

The defined chain length of PEG units in molecules like this compound allows for precise tuning of the linker length. biochempeg.com Researchers can systematically synthesize a series of PROTACs with different PEG linker lengths to empirically determine the optimal distance for efficient ubiquitination and subsequent degradation of the target protein. nih.gov For example, studies have shown that for certain targets, a 16-atom PEG linker was significantly more potent than a 12-atom linker, despite similar binding affinities, highlighting the linker's crucial role in orienting the two proteins for the key ubiquitin transfer step. nih.gov The inherent flexibility of the PEG chain can also be advantageous in allowing the ternary complex to adopt the most stable and active conformation. nih.gov

| PROTAC Linker Parameter | Role of this compound | Research Finding |

| Composition | Provides a hydrophilic PEG scaffold. | PEG linkers improve the aqueous solubility and cell permeability of PROTAC molecules. biochempeg.com |

| Length | The defined PEG units allow for systematic variation of linker length. | Linker length is critical; a longer PEG linker can shift degradation selectivity between similar proteins like CRABP-I and CRABP-II. nih.gov |

| Flexibility | The ethylene (B1197577) glycol chain offers conformational flexibility. | Flexibility helps stabilize the ternary complex by allowing for cooperative binding between the protein of interest and the E3 ligase. nih.gov |

| Synthesis | The azide group enables modular "click chemistry" assembly. | The use of azide-alkyne cycloaddition facilitates the rapid synthesis of diverse PROTAC libraries for optimization. nih.gov |

Development of Advanced Protein Labeling Techniques

The specific and covalent labeling of proteins with probes such as fluorophores, biotin (B1667282), or other reporter molecules is essential for studying their function, localization, and interactions. This compound contributes to advanced labeling methods that offer high specificity and efficiency.

One such advanced technique combines enzymatic modification with bioorthogonal chemistry. As mentioned previously, enzymes like transglutaminase can install an azide-functionalized PEG linker onto a specific glutamine residue of a target protein. nih.govnih.gov This creates a protein that is now primed for a subsequent click reaction. A second molecule, for instance, a fluorophore carrying a cyclooctyne group (like DBCO), can then be attached specifically to the azide tag. nih.gov This two-step approach is highly efficient and avoids the non-specific labeling of other reactive residues like lysines or cysteines, which is a common problem with traditional labeling methods. nih.gov The PEG spacer in the linker can also help to distance the label from the protein surface, minimizing potential quenching of the fluorophore or steric hindrance that might affect protein function. researchgate.net This method has been successfully used to confirm the site-specific modification of antibodies with high efficiency. nih.govnih.gov

Bioorthogonal Tagging for Cellular Imaging and Detection

Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. The azide group on this compound is a key player in this context, primarily through its participation in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. nih.gov These "click chemistry" reactions are highly efficient and specific, allowing for the covalent labeling of biomolecules that have been metabolically or genetically engineered to bear a complementary alkyne group. rsc.org

In a typical cellular imaging experiment, a biomolecule of interest (e.g., a protein, glycan, or lipid) is first tagged with an alkyne. Subsequently, this compound can be used to introduce a reporter molecule, such as a fluorophore. The t-butyl ester group can be deprotected to reveal a carboxylic acid, which is then reacted with an amine-functionalized fluorophore. The resulting azide-bearing fluorescent probe can then be introduced to the cellular environment to react with the alkyne-tagged biomolecule. This modular approach allows for flexibility in the choice of fluorophore and can be adapted for various imaging modalities. The PEG spacer in the linker enhances the water solubility of the probe, which is crucial for biological applications, and provides spatial separation between the biomolecule and the reporter tag, minimizing potential steric hindrance and preserving the native function of the target. nih.gov

| Feature | Role in Bioorthogonal Tagging | Research Finding |

| Azide Group | Enables covalent ligation to alkyne-modified biomolecules via click chemistry. | The azide-alkyne cycloaddition is highly specific and does not interfere with native cellular processes. nih.gov |

| PEG Spacer | Increases hydrophilicity and provides spatial separation between the label and the biomolecule. | PEGylation can improve the biocompatibility and reduce non-specific interactions of probes. nih.gov |

| t-Butyl Ester | Protects a carboxylic acid for subsequent conjugation to a reporter molecule. | Allows for a modular synthesis of probes, enabling the attachment of various functional molecules. |

Functionalization of Enzymes and Receptors for Activity Probes

Activity-based probes (ABPs) are powerful tools for studying the functional state of enzymes and receptors in their native environment. These probes typically consist of a reactive group that covalently binds to the active site of the target, a linker, and a reporter tag. This compound is well-suited for the construction of ABPs.

The synthesis of an ABP using this linker would involve first conjugating a molecule that targets the active site of an enzyme or a binding pocket of a receptor to the deprotected carboxylic acid of the linker. This targeting moiety would contain a reactive group for covalent modification of the target protein. The resulting conjugate, now bearing an azide handle, can be introduced to a biological sample. After the probe has reacted with its target, the azide group can be used to attach a reporter tag, such as biotin for affinity purification and identification by mass spectrometry, or a fluorophore for visualization by microscopy. This two-step "tag-free" approach is advantageous as it allows for the initial labeling to occur with a small, minimally perturbing probe, with the bulkier reporter tag being added in a subsequent step. nih.gov This method has been successfully used to profile the activity of various enzymes directly in living cells and organisms. nih.govnih.gov

| Component | Function in Activity Probes | Significance |

| Targeting Moiety | Binds to the active site of an enzyme or receptor. | Confers specificity to the probe. |

| This compound | Serves as a versatile linker to connect the targeting moiety and a reporter tag. | The azide allows for late-stage functionalization with a reporter of choice via click chemistry. |

| Reporter Tag | Enables detection and/or enrichment of the labeled biomolecule. | Can be a fluorophore for imaging or biotin for purification and proteomic analysis. |

Engineering of Molecular Tools for Live-Cell Studies

The ability to study biological processes in real-time within living cells is a major goal of chemical biology. The unique properties of this compound facilitate the engineering of molecular tools specifically designed for such dynamic investigations.

Probes for Dynamic Biological Interaction Monitoring

Monitoring dynamic interactions between biomolecules, such as protein-protein interactions (PPIs), is crucial for understanding cellular signaling pathways. nih.gov Techniques like Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) are often employed for this purpose and rely on bringing a donor and an acceptor molecule into close proximity. nih.govnih.gov

This compound can be used to construct probes for these assays. For instance, two interacting proteins can be individually tagged with complementary bioorthogonal handles. One protein could be engineered to contain an alkyne, while the other is functionalized with an azide-bearing probe constructed using the linker. The azide probe would also carry one member of a FRET or BRET pair. A separate probe carrying the other member of the pair would be directed to the alkyne-tagged protein. The interaction between the two proteins would bring the donor and acceptor into close enough proximity to generate a detectable signal. The flexibility of the PEG spacer can be critical in ensuring that the donor and acceptor are optimally oriented for energy transfer.

| Probe Component | Function in Interaction Monitoring | Methodological Advantage |

| Protein-Specific Ligand | Directs the probe to one of the interacting partners. | Enables the study of specific protein-protein interactions. |

| Azide-PEG-Ester Linker | Provides a flexible connection to a FRET/BRET partner. | Allows for modular probe design and optimization of energy transfer efficiency. |

| FRET/BRET Pair | Serves as the signaling unit upon protein interaction. | Provides a real-time readout of the biological interaction in living cells. nih.govnih.gov |

Strategies for Modulating Intracellular Localization and Permeability of Conjugates

The ability of a molecular probe to reach its intracellular target is a critical determinant of its utility. The physicochemical properties of a probe, such as its size, charge, and hydrophilicity, all influence its ability to cross the cell membrane and its subsequent localization within the cell. The PEG component of this compound plays a significant role in this regard.

| Strategy | Mechanism | Outcome |

| PEGylation | Increases the hydrophilicity and hydrodynamic radius of the conjugate. | Enhanced solubility, reduced non-specific binding, and potentially altered cell permeability. rsc.org |

| Conjugation of Targeting Signals | Utilizes cellular transport machinery to direct the probe to specific organelles. | Increased concentration of the probe at the target site and reduced off-target effects. nih.gov |

| Modulation of Physicochemical Properties | The linker allows for the systematic variation of the probe's size, charge, and lipophilicity. | Optimization of the probe's ability to cross cellular membranes and reach its intracellular target. |

Applications in Materials Science and Polymer Chemistry

Functionalization of Polymeric Materials

The ability to modify the surfaces and bulk properties of polymers is crucial for their application in advanced technologies. N-(Azido-PEG2)-N-PEG4-t-butyl ester provides a versatile platform for achieving such modifications with a high degree of control.

The grafting of PEG chains onto polymer surfaces is a widely employed strategy to enhance biocompatibility, reduce non-specific protein adsorption, and improve solubility. axispharm.com While direct research articles detailing the use of this compound for this specific purpose are not abundant, its structural features make it an ideal candidate for such applications. The azide (B81097) group allows for the covalent attachment of the PEG linker to a polymer backbone that has been pre-functionalized with alkyne groups. This "grafting-to" approach is a common strategy in polymer surface modification.

The general process would involve:

Polymer Backbone Functionalization: A base polymer is first modified to introduce alkyne functionalities onto its surface.

Click Reaction: The alkyne-functionalized polymer is then reacted with this compound via a click reaction, resulting in the dense grafting of the branched PEG chains onto the surface.

Deprotection (Optional): The t-butyl ester groups can then be hydrolyzed to expose carboxylic acid groups, which can be used for further functionalization, such as the attachment of bioactive molecules.

This method allows for precise control over the grafting density and the introduction of additional functionalities, making it a powerful tool for creating advanced biomaterials.

Stimuli-responsive polymers, or "smart" polymers, are materials that undergo significant changes in their properties in response to external stimuli such as pH, temperature, or light. The orthogonal reactivity of this compound makes it a valuable building block for the synthesis of such materials.

Design of Nanomaterial Conjugates

The functionalization of nanomaterials is essential for their use in biomedical applications such as diagnostics and therapeutics. This compound offers a means to attach PEG chains and other functional groups to the surface of nanoparticles, thereby improving their stability, biocompatibility, and targeting capabilities.

The PEG component of this compound can create a hydrophilic shell around nanoparticles, which helps to prevent their aggregation in biological media and reduces their uptake by the reticuloendothelial system, thus prolonging their circulation time. The azide group provides a convenient handle for attaching the linker to nanoparticles that have been surface-functionalized with alkyne groups.

The general strategy involves:

Nanoparticle Synthesis and Alkyne Functionalization: Nanoparticles of interest (e.g., gold nanoparticles, quantum dots, iron oxide nanoparticles) are synthesized and their surface is modified to present alkyne groups.

PEGylation via Click Chemistry: The alkyne-functionalized nanoparticles are then reacted with this compound to attach the branched PEG linker.

Further Functionalization: The terminal t-butyl ester can be deprotected to a carboxylic acid, which can then be conjugated to targeting ligands (e.g., antibodies, peptides) or imaging probes (e.g., fluorescent dyes) to create multifunctional nanoprobes for imaging and biosensing.

While specific examples using this compound are not prevalent in the literature, the principles are well-established with a wide variety of azide-PEG derivatives.

Self-assembly is a powerful bottom-up approach for creating complex nanostructures. Amphiphilic block copolymers, which consist of both hydrophilic and hydrophobic segments, can self-assemble in aqueous solution to form structures such as micelles and polymersomes. This compound can be used to create such amphiphilic molecules.

For instance, the hydrophilic PEG portion of the linker can be attached to a hydrophobic molecule via the azide group. The resulting amphiphile can then self-assemble into nanoparticles. The t-butyl ester provides a latent functional group that can be deprotected after self-assembly to modify the surface of the nanoparticles. This strategy is particularly useful for the encapsulation of hydrophobic drugs within the core of the self-assembled nanoparticles, with the PEG shell providing a biocompatible interface with the biological environment.

Engineering of Hydrogel Systems and Biocompatible Scaffolds

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them excellent candidates for tissue engineering scaffolds and drug delivery systems. This compound can be used as a crosslinker to form hydrogels with tunable properties.

By reacting the azide group of the linker with a polymer containing multiple alkyne groups, a cross-linked hydrogel can be formed. The branched nature of the linker can lead to the formation of hydrogels with unique mechanical properties. Furthermore, the t-butyl ester groups within the hydrogel network can be deprotected to introduce carboxylic acid groups, which can be used to immobilize growth factors or other bioactive molecules to promote tissue regeneration. The PEG chains within the hydrogel network enhance its biocompatibility and can be used to control the diffusion of nutrients and waste products. While specific research focusing on this compound in this context is limited, the use of azide- and alkyne-functionalized PEG derivatives for hydrogel formation is a well-established and rapidly growing field.

Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of "N-(Azido-PEG2)-N-PEG4-t-butyl ester." Both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are utilized to provide a complete picture of the molecule's framework and the connectivity of its atoms.

¹H NMR and ¹³C NMR for Backbone and Functional Group Identification

¹H NMR spectroscopy allows for the identification and quantification of protons within the molecule. The spectrum of "this compound" is characterized by a prominent signal corresponding to the repeating ethylene (B1197577) glycol units of the PEG chains. Specific signals at distinct chemical shifts confirm the presence of the terminal azide (B81097) and t-butyl ester groups. For instance, the methylene (B1212753) protons adjacent to the azide group typically appear at a specific chemical shift, though they can sometimes be obscured by the main PEG backbone signals. nih.gov

¹³C NMR spectroscopy provides complementary information by detecting the carbon skeleton of the molecule. The chemical shift of the carbon atom directly bonded to the azide group is a key diagnostic peak, often observed around 50.64 ppm. researchgate.net The carbonyl carbon of the t-butyl ester and the carbons of the t-butyl group itself also give rise to characteristic signals, confirming the presence of this functionality.

Table 1: Representative ¹H and ¹³C NMR Data for this compound

| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| -C(CH₃)₃ | ~1.45 (s, 9H) | ~28.0 (q) |

| -C (CH₃)₃ | ~80.5 (s) | |

| -CH₂-N₃ | ~3.38 (t, 2H) | ~50.6 (t) |

| -O-CH₂-CH₂-O- (PEG backbone) | ~3.64 (m) | ~70.5 (t) |

| -CH₂-N- | ~2.8 (m) | ~53.0 (t) |

| -CH₂-C(O)O- | ~2.5 (t, 2H) | ~35.0 (t) |

| -C(O)O- | ~171.0 (s) |

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structure Elucidation

For unambiguous assignment of all proton and carbon signals, especially in complex molecules like branched PEG linkers, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy) is used to identify proton-proton couplings within the molecule, helping to trace the connectivity of the PEG chains and the protons on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This is crucial for definitively assigning the carbon signals of the PEG backbone and the carbons adjacent to the functional groups based on the chemical shifts of their attached protons.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Purity Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of "this compound" with high accuracy and for assessing its purity.

ESI-MS and MALDI-TOF MS for PEGylated Compounds

Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are "soft" ionization techniques well-suited for the analysis of PEGylated molecules, which can be prone to fragmentation. nih.gov These methods allow for the ionization and detection of the intact molecule, providing a clear determination of its molecular weight. For PEG derivatives, it is common to observe a distribution of ions corresponding to the polymer's polydispersity, although for well-defined short PEG linkers like this, a single major peak is expected.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule with a high degree of precision. This allows for the determination of the elemental composition of "this compound," confirming that the synthesized compound has the correct molecular formula. The experimentally determined exact mass should be in close agreement with the theoretical exact mass calculated from its chemical formula (C₂₁H₄₂N₄O₇). A commercial supplier lists the molecular weight of this compound as 478.6 g/mol . axispharm.com

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₂₁H₄₂N₄O₇ |

| Theoretical Molecular Weight | 478.6 g/mol |

| Observed [M+H]⁺ (ESI-MS) | ~479.6 m/z |

| Observed [M+Na]⁺ (MALDI-TOF) | ~501.6 m/z |

Note: The observed values are representative and can vary slightly based on instrumentation and experimental setup. The formation of adducts with protons ([M+H]⁺) or sodium ions ([M+Na]⁺) is common in ESI and MALDI mass spectrometry, respectively.

Infrared (IR) Spectroscopy for Functional Group Verification (e.g., Azide, Ester, Amine)

Infrared (IR) spectroscopy is a rapid and effective method for confirming the presence of key functional groups in "this compound." Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."

The most prominent and diagnostic peak in the IR spectrum of this compound is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide group (-N₃), which typically appears around 2100 cm⁻¹. researchgate.netresearchgate.net The presence of the ester group is confirmed by a strong absorption from the carbonyl (C=O) stretch, usually found in the region of 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester and the ether linkages of the PEG backbone contribute to a broad and strong absorption band in the 1100-1250 cm⁻¹ region. The N-H bending vibration of the secondary amine can be observed around 1550-1650 cm⁻¹, although it may be weak.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

| Azide (-N₃) | Asymmetric stretch | ~2100 (strong, sharp) |

| Ester (-C(O)O-) | Carbonyl (C=O) stretch | ~1735 (strong) |

| Ether (C-O-C) | C-O stretch | ~1100 (strong, broad) |

| Amine (N-H) | N-H bend | ~1550 (weak to medium) |

| Alkane (C-H) | C-H stretch | ~2870-2950 (strong) |

Note: The absorption frequencies are approximate and can be influenced by the molecular environment. researchgate.netresearchgate.net

Advanced Chromatographic Analysis for Purity and Reaction Monitoring

The heterobifunctional nature of this compound, featuring an azide for "click" chemistry and a protected carboxylic acid, necessitates rigorous analytical techniques to ensure purity, monitor reaction progress, and characterize its properties. nih.govbroadpharm.comjenkemusa.com Advanced chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gel Permeation Chromatography (GPC), are indispensable tools in the research and development of this and similar polyethylene (B3416737) glycol (PEG) linkers. youtube.com These linkers are crucial in the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs), where the linker's length and composition critically influence the final molecule's efficacy. nih.govprecisepeg.com

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. For a compound like this compound, with a defined molecular weight and structure, reversed-phase HPLC (RP-HPLC) is a primary method for assessing purity and monitoring its consumption or modification during a chemical reaction. researchgate.net

Detailed Research Findings: In a typical RP-HPLC setup, the stationary phase is nonpolar (e.g., C8 or C18), and the mobile phase is a polar solvent mixture, often consisting of water and an organic modifier like acetonitrile (B52724) or methanol. researchgate.net The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The t-butyl ester group and the PEG chain contribute to the molecule's hydrophobicity, governing its retention time.

The progress of a reaction involving the azide group, such as a copper-catalyzed or strain-promoted alkyne-azide cycloaddition, can be effectively monitored. As the starting material is consumed, its corresponding peak in the HPLC chromatogram will decrease, while a new peak corresponding to the triazole-containing product will appear, typically with a different retention time due to the change in polarity and size. acs.org

Quantitative analysis is achieved by creating a calibration curve using standards of known concentration. The area under the peak of the analyte is proportional to its concentration in the sample. This allows for the precise determination of purity, often found to be greater than 95-98% for commercially available research-grade linkers. broadpharm.comcreative-biolabs.combroadpharm.com

Below is a representative table of HPLC conditions that could be used for the analysis of this compound and similar PEGylated compounds.

Table 1: Illustrative HPLC Parameters for Analysis

| Parameter | Value/Condition | Purpose |

| Column | C18, 4.6 x 150 mm, 5 µm | Provides a nonpolar stationary phase for reversed-phase separation. |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase. The acid helps in protonating silanols and improving peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier. Elution strength is increased with a higher percentage of B. |

| Gradient | 20% to 80% B over 20 minutes | A gradient elution is often necessary to separate compounds with a range of polarities and to elute the relatively nonpolar PEG linker in a reasonable time with good peak shape. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale columns. |

| Column Temperature | 30 °C | Temperature control ensures reproducible retention times. |

| Detection | UV at 210 nm / ELSD | The ester carbonyl may have some UV absorbance at low wavelengths. Evaporative Light Scattering Detection (ELSD) is suitable for non-chromophoric compounds like PEGs. |

| Injection Volume | 10 µL | The volume of the sample introduced into the system. |

Gel Permeation Chromatography (GPC) for Polymer Chain Length Distribution

While this compound has a discrete molecular weight, it belongs to the broader class of PEG polymers. precisepeg.comchromatographyonline.com Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the premier technique for characterizing the molecular weight distribution of polymers. resolvemass.cacampoly.comunt.edu It separates molecules based on their hydrodynamic volume, or size in solution. youtube.com Larger molecules are excluded from the pores of the column packing material and elute first, while smaller molecules penetrate the pores to varying extents and elute later. resolvemass.ca

The polydispersity index (PDI), a measure of the broadness of the molecular weight distribution, is a key parameter obtained from GPC analysis. For a monodisperse compound like the title linker, the PDI would be ideally 1.0. In practice, for well-defined PEG linkers, the PDI is very close to 1.0, indicating high homogeneity of the chain length. acs.org The choice of mobile phase is critical; solvents like tetrahydrofuran (B95107) (THF) or aqueous buffers are commonly used for PEG analysis. chromatographyonline.comunt.edu

The table below outlines typical GPC conditions applicable to the analysis of short-chain PEG polymers.

Table 2: Representative GPC Parameters for PEG Analysis

| Parameter | Value/Condition | Purpose |

| Column Set | 2 x Mixed-Bed Polystyrene-Divinylbenzene, 7.8 x 300 mm | A set of columns with a range of pore sizes is used to achieve high resolution across a broad molecular weight range. |

| Mobile Phase | Tetrahydrofuran (THF) with 250 ppm BHT | THF is a good solvent for a wide range of polymers. BHT is an inhibitor to prevent peroxide formation in THF. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Column Temperature | 35 °C | Maintains constant solvent viscosity and ensures polymer solubility. unt.edu |

| Detection | Refractive Index (RI) Detector | RI detectors are universal detectors sensitive to changes in the refractive index of the eluent, making them ideal for polymers like PEG. resolvemass.ca |

| Calibration | Polystyrene or PEG standards | The system is calibrated with a series of narrow molecular weight standards to create a curve of log(Molecular Weight) vs. Retention Time. |

Theoretical and Computational Chemistry Studies

Molecular Dynamics Simulations for PEG Conformational Behavior

PEGylation, the attachment of PEG chains, is known to enhance the solubility and circulating lifetime of molecules while reducing toxicity. mdpi.com MD simulations reveal that the conformation of these PEG chains is highly dynamic and sensitive to the surrounding environment, such as the solvent and nearby molecules. researchgate.net The PEG2 and PEG4 units in the linker contribute to its hydrophilicity and create a flexible spacer, the properties of which are critical for its function in applications like PROTACs. broadpharm.com The linker's length and flexibility, governed by the PEG chains, are determining factors in the ability to form a stable and effective ternary complex between a target protein and an E3 ligase. nih.gov

Simulations can predict the range of spatial arrangements the linker can adopt, which is crucial for orienting the two binding moieties of a PROTAC correctly. computabio.com Both all-atom and coarse-grained MD simulations have been employed to study PEGylated systems. nih.govmdpi.com These studies provide insights into the dominant conformations, the range of interactions established, and the effect of PEGylation on the structural and dynamic properties of therapeutic agents. researchgate.net Understanding the conformational landscape of the N-(Azido-PEG2)-N-PEG4-t-butyl ester linker through MD simulations allows for a more rational approach to designing PROTACs, moving beyond simple trial-and-error. nih.gov

| Simulation Aspect | Typical Findings & Significance | Relevant References |

|---|---|---|

| Conformational Flexibility | PEG chains exhibit significant flexibility, adopting a range of conformations from compact to extended. This flexibility is critical for spanning the distance between two proteins in a ternary complex. | nih.govacs.org |

| Solvation & Hydrophilicity | Simulations show how water molecules interact with the ether oxygens of the PEG chain, contributing to the molecule's overall solubility and preventing aggregation. | mdpi.com |

| Steric Shielding | The dynamic motion of PEG chains can create a "steric shield" around a conjugated molecule, protecting it from plasma proteins and increasing its circulation lifetime. | nih.govmdpi.com |

| Effect on Binding | The linker's conformation directly impacts the binding affinity and orientation of the warhead and E3 ligand. In some cases, short or rigid linkers can cause steric repulsion, impairing binding. | nih.gov |

Quantum Chemical Calculations of Azide (B81097) and Ester Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed electronic-level insights into chemical reactivity. researchgate.netnih.gov For this compound, these methods are used to understand the reactivity of its terminal azide and t-butyl ester functional groups.

The azide group is a versatile functional handle, widely used in "click chemistry," specifically in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. medchemexpress.combroadpharm.com DFT calculations can model the reaction mechanisms of these cycloadditions, determining activation energies and transition state geometries. nih.gov Such studies have confirmed that these reactions are typically very efficient and selective, proceeding under mild conditions to form a stable triazole linkage. masterorganicchemistry.comaxispharm.com Theoretical studies on the thermal decomposition and rearrangement of azides, like the Curtius rearrangement, can also be performed to assess the stability of the azide group under various conditions. researchgate.net

The t-butyl ester group serves as a protecting group for a carboxylic acid. broadpharm.com Its reactivity is centered on its deprotection, which is typically achieved under acidic conditions to release the free carboxylic acid. Quantum calculations can model this hydrolysis reaction, elucidating the mechanism and the factors influencing its rate. The stability of the ester bond under different physiological conditions can also be assessed computationally.

| Functional Group | Reaction Type | Key Computational Findings (DFT/Ab Initio) | Relevant References |

|---|---|---|---|

| Azide (-N₃) | 1,3-Dipolar Cycloaddition | Calculations can predict reaction pathways and energy barriers, confirming the feasibility of click chemistry reactions under mild conditions. The regioselectivity of the cycloaddition can also be investigated. | nih.govacs.org |

| Azide (-N₃) | Curtius Rearrangement | Theoretical studies can calculate the potential energy surface for the thermal rearrangement of acyl azides to isocyanates, assessing the thermal stability of the azide moiety. | researchgate.net |

| t-Butyl Ester (-COOC(CH₃)₃) | Acid-Catalyzed Hydrolysis | Computational models can elucidate the mechanism of deprotection, confirming the lability of the t-butyl group under acidic conditions to unmask the carboxylic acid. | broadpharm.com |

Computational Design and Prediction of Linker-Target Binding in Complex Systems

In the context of PROTACs, this compound acts as the linker connecting a warhead (which binds a target protein) to an E3 ligase ligand. nih.gov The formation of a stable and productive ternary complex (target protein-PROTAC-E3 ligase) is the key step for successful protein degradation. researchgate.net Computational modeling has become an indispensable tool for predicting the structure of these ternary complexes and for the rational design of linkers. computabio.comnih.gov

Various computational approaches are used to model the ternary complex. researchgate.net These methods must account for the high flexibility of the linker and the extensive protein-protein interaction surface. acs.orgnih.gov Protocols like PRosettaC combine sampling of the protein-protein docking space with the conformational space of the PROTAC linker to generate accurate structural models of the ternary complex. researchgate.net By modeling the ensemble of possible conformations, these methods can help predict the stability of the ternary complex and, consequently, the degradation efficiency of the PROTAC. nih.gov

The length, composition, and attachment points of the linker are all critical variables that must be optimized for each specific target and E3 ligase pair. nih.gov Computational approaches allow for the rapid in silico screening of vast chemical libraries of linkers, evaluating their potential to form viable ternary complexes without the need for extensive chemical synthesis and empirical testing. researchgate.netarxiv.org This greatly accelerates the design-build-test cycle in PROTAC development. scienceopen.com

| Methodology | Description | Application in Linker Design | Relevant References |

|---|---|---|---|

| Protein-Protein Docking with Linker Constraints | Standard protein-protein docking algorithms are modified to include constraints imposed by the linker, eliminating poses where the two proteins are not oriented correctly for the linker to bridge them. | Evaluates if a linker of a given length and flexibility can support a productive protein-protein orientation. | nih.gov |

| Integrated Linker and Protein Sampling | Protocols that alternate between sampling the conformational space of the linker and the relative orientation of the two proteins (e.g., PRosettaC). | Generates high-accuracy structural models of the entire ternary complex, providing detailed interaction analysis. | researchgate.net |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the pre-formed ternary complex to assess its stability and flexibility over time. | Evaluates the dynamic stability of the complex, identifies key interactions, and calculates binding free energies. | acs.orgmdpi.com |

| Machine Learning/AI Models | Deep generative models (e.g., AIMLinker) are trained on known linker structures to design novel linkers with desirable properties de novo. | Generates novel linker structures with optimized lengths, compositions, and predicted physicochemical properties. | arxiv.orgarxiv.org |

Structure-Activity Relationship (SAR) Studies based on Computational Models

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a molecule to its biological activity. nih.gov In the context of a linker like this compound used in PROTACs, SAR focuses on how modifications to the linker's structure affect protein degradation efficacy. Computational models are crucial for developing these SARs, especially given the complexity of the PROTAC mechanism of action. arxiv.org

Computational SAR studies for PROTAC linkers correlate physicochemical properties (e.g., length, flexibility, number of rotatable bonds, polarity) with observed degradation levels (e.g., DC₅₀, Dₘₐₓ). nih.govarxiv.org It is well-established that there is often an optimal linker length; linkers that are too short may introduce steric clashes, while those that are too long may have excessive conformational freedom, leading to an entropic penalty for binding. nih.govarxiv.org